Direct Head-to-Head Comparison: FM-381 vs. Tofacitinib in Radiometric Kinase Assays
In a direct head-to-head radiometric assay comparison conducted under identical experimental conditions ([ATP] = 10 μM), FM-381 demonstrates >3-fold greater potency against JAK3 relative to the clinically approved JAK1/3 inhibitor tofacitinib [1]. This quantitative difference is accompanied by dramatically divergent isoform selectivity profiles, with FM-381 exhibiting far greater discrimination against JAK1, JAK2, and TYK2 than tofacitinib [1].
| Evidence Dimension | JAK family isoform IC₅₀ values (nM) |
|---|---|
| Target Compound Data | JAK3: 0.127 nM; JAK1: 52 nM; JAK2: 346 nM; TYK2: 459 nM |
| Comparator Or Baseline | Tofacitinib: JAK3: 0.292 nM; JAK1: 0.496 nM; JAK2: 2.2 nM; TYK2: 8.9 nM |
| Quantified Difference | FM-381 JAK3 potency: 2.3-fold greater than tofacitinib (0.127 vs. 0.292 nM). JAK1 off-target activity: tofacitinib is 105-fold more potent against JAK1 relative to FM-381 (0.496 vs. 52 nM) |
| Conditions | Radiometric FlashPlate™ assay (ProQinase Kinase 410-Profiler), [ATP] = 10 μM, 5-dose singlicate IC₅₀ with 10-fold serial dilution starting at 1 μM |
Why This Matters
FM-381 provides superior JAK3 potency and dramatically reduced JAK1 cross-reactivity compared to tofacitinib, enabling cleaner JAK3-specific pharmacological studies without confounding JAK1-mediated signaling effects.
- [1] Structural Genomics Consortium. FM-381 Chemical Probe Summary — Potency and Selectivity Data. View Source
